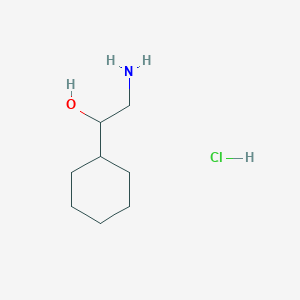

2-Amino-1-cyclohexyl-ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-cyclohexyl-ethanol hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the same carbon atom, forming a chiral center. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexyl-ethanol hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol. The hydrochloride salt is then formed by treating the amino alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclohexyl-ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form cyclohexylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexylamine.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-Amino-1-cyclohexyl-ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexyl-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-cyclohexylethanol: The non-hydrochloride form of the compound.

Cyclohexylamine: Lacks the hydroxyl group.

Cyclohexanol: Lacks the amino group.

Uniqueness

2-Amino-1-cyclohexyl-ethanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, creating a chiral center. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.

Biological Activity

2-Amino-1-cyclohexyl-ethanol hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

Molecular Formula: C8H17ClN2O

Molecular Weight: 179.688 g/mol

IUPAC Name: 2-Amino-1-cyclohexylethanol hydrochloride

The compound features a cyclohexyl group attached to an ethanol backbone, with an amino group at the second carbon. The hydrochloride salt form enhances its solubility in aqueous environments, making it more applicable in biological contexts.

Biological Activity

The biological activity of this compound has been primarily explored in pharmacological contexts. Key areas of interest include:

- Neuropharmacology: Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive substances suggests possible applications in treating neurological disorders.

- Antimicrobial Properties: Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial effects against various pathogens. This raises the possibility of developing new antimicrobial agents based on its structure .

- Anticancer Potential: Some studies suggest that the compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The exploration of its derivatives could lead to novel therapeutic agents in oncology.

The precise mechanism of action for this compound is not fully elucidated. However, potential interactions with specific molecular targets have been proposed:

- Binding Affinity: Interaction studies indicate that the compound may bind to various receptors and enzymes, influencing biological pathways related to neurotransmission and cellular signaling.

- Enzymatic Inhibition: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which could contribute to their biological effects .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reductive Amination: This method involves the reaction of cyclohexanone with ammonia and hydrogen in the presence of a catalyst.

- Direct Alkylation: The compound can also be synthesized by alkylating an amino alcohol with a cyclohexyl halide under basic conditions.

- Chiral Synthesis: Advanced synthetic routes utilize chiral catalysts to produce enantiomerically pure forms of the compound, which are crucial for studying its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | The compound showed potential antidepressant effects in animal models. |

| Study B | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values comparable to standard antibiotics. |

| Study C | Anticancer Research | Induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic development. |

These findings illustrate the compound's versatility and potential applications in drug development.

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-amino-1-cyclohexylethanol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H |

InChI Key |

JCUMTBFJFJPCRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CN)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.